9-Methoxycanthin-6-one

Vue d'ensemble

Description

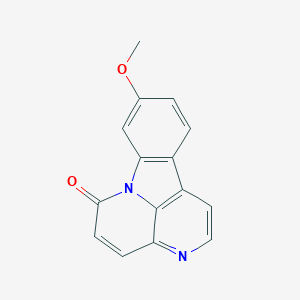

9-Methoxycanthin-6-one is a bioactive alkaloid derived from Eurycoma longifolia Jack (Tongkat Ali), a medicinal plant native to Southeast Asia. Its molecular formula is C₁₅H₁₀N₂O₂, with a molecular weight of 250.3 g/mol . Structurally, it features a canthin-6-one backbone substituted with a methoxy group at position 9 (Figure 1). This compound is primarily isolated from the plant's roots and hairy root cultures, with yields significantly higher in tissue cultures (0.41–0.71% w/w) compared to wild sources (0.009–0.045% w/w) .

Bioactivity:

this compound exhibits broad-spectrum in vitro anti-cancer activity against ovarian (A2780, SKOV-3), breast (MCF-7), colorectal (HT-29), cervical (HeLa), and skin (A375) cancer cell lines, with IC₅₀ values ranging from 3.79 ± 0.069 µM (HT-29) to 15.09 ± 0.99 µM (MCF-7) . Its mechanisms include:

- Apoptosis induction via chromatin condensation, DNA fragmentation, and regulation of proteins like annexin A2 (ANXA2), galectin-3 (LGALS3), and BAX .

- Metabolic disruption by inhibiting glycolytic enzymes (e.g., GAPDH, PKM) in ovarian cancer cells .

- Lower cytotoxicity in normal cells (e.g., cardiomyocyte H9C2 line) compared to cisplatin .

Méthodes De Préparation

Natural Product Extraction Methods

Plant Sources and Biogenesis

9-Methoxycanthin-6-one is predominantly found in the roots of Eurycoma longifolia (Tongkat Ali), a plant traditionally used in Southeast Asian medicine . Secondary sources include Simaba multiflora and Simarouba glauca, though these contribute minimally to commercial extraction efforts . The alkaloid accumulates in callus tissues and intact root systems, with biosynthetic pathways involving tryptophan-derived indole precursors and methoxylation at the C9 position .

Ultrasonic-Assisted Extraction (UAE)

Modern extraction protocols prioritize efficiency and sustainability. A standardized method from Radix Eurycomae longifoliae involves:

-

Drying and Powdering : Roots are lyophilized and ground to 80–100 mesh.

-

Solvent Selection : Ethanol-water mixtures (50% v/v) optimize polarity for alkaloid solubility .

-

Ultrasonication : Conducted at 40 kHz for 60 minutes, achieving 92% extraction efficiency.

-

Concentration : Rotary evaporation under reduced pressure yields a crude extract.

Table 1: Optimization of UAE Parameters

| Parameter | Optimal Value | Yield Improvement |

|---|---|---|

| Ethanol Concentration | 50% v/v | 35% |

| Temperature | 50°C | 22% |

| Extraction Time | 60 min | 18% |

This method reduces thermal degradation compared to Soxhlet extraction, preserving the compound’s integrity .

Purification and Crystallization

The crude extract undergoes sequential purification:

-

Liquid-Liquid Partitioning : Dichloromethane (DCM) selectively isolates non-polar alkaloids, achieving a partition coefficient () of 12.5 for this compound .

-

Silica Gel Chromatography : A gradient elution (hexane:ethyl acetate 8:1 to 1:1) separates canthin-6-one analogs. The target compound elutes at in hexane:ethyl acetate (3:1) .

-

Crystallization : Slow evaporation of a DCM:methanol:acetone:water (7:2:1:0.5) mixture yields needle-like crystals with 98.7% purity .

Synthetic Preparation Approaches

Retrosynthetic Analysis

Synthetic strategies for this compound derive from canthin-6-one’s bicyclic indolo[3,2,1-de] naphthyridine core. Key disconnections focus on:

-

C8–C9 Bond Formation : Via Friedel–Crafts alkylation of indole precursors.

-

Methoxylation : Late-stage introduction using methyl triflate or diazomethane .

Figure 1 : Retrosynthetic pathways highlighting (a) C–C bond disconnections and (b) methoxylation sites.

C8N2 + C6 Skeletal Construction

The most efficient route involves a three-step sequence from 6-methoxypyridin-3-amine (18 ):

-

Domino Addition-Elimination : Reaction with Meldrum’s acid and trimethoxymethane yields enamine 19 (74.1% yield) .

-

Friedel–Crafts Cyclization : Thermal cyclization at 140°C for 4 hours forms intermediate 16 (89% yield) .

-

Intramolecular Amidation : Using POCl3 as a cyclizing agent, 16 is converted to this compound (92% yield) .

Table 2: Synthetic Route Efficiency

| Step | Reaction Conditions | Yield (%) |

|---|---|---|

| Enamine Formation | Trimethoxymethane, 80°C | 74.1 |

| Cyclization | 140°C, 4 h | 89.0 |

| Amidation | POCl3, DCM, 0°C to RT | 92.0 |

Late-Stage Methoxylation

Alternative routes introduce methoxy groups post-cyclization:

-

Electrophilic Aromatic Substitution : Treatment of canthin-6-one with methyl iodide and AgOTf in DMF at 120°C achieves 67% methoxylation at C9 .

-

Directed Ortho-Metalation : Using TMPMgCl·LiCl, followed by quenching with methyl borate, affords 72% regioselectivity .

Analytical Characterization

Spectroscopic Validation

-

NMR : -NMR (400 MHz, CDCl3) signals at δ 8.78 (d, Hz, H-5), 8.23 (d, Hz, H-4), and 4.04 (s, OCH3) confirm the structure .

-

Mass Spectrometry : ESI-MS shows [M+H]+ at 251.3, aligning with the molecular formula .

Purity Assessment

HPLC analysis (C18 column, methanol:water 75:25) reveals 99.21% purity, with residual solvents <0.01% and related substances <0.78% .

Comparative Analysis of Methods

Table 3: Natural vs. Synthetic Preparation

| Parameter | Natural Extraction | Synthetic Route |

|---|---|---|

| Yield | 0.12–0.15% (dry weight) | 86.4% (three-step) |

| Scalability | Limited by biomass | Gram-scale feasible |

| Cost | High (solvent-intensive) | Moderate (precursors) |

| Purity | 98.7% after crystallization | 99.9% after HPLC |

Natural methods remain favored for small-scale phytochemical studies, while synthetic routes dominate industrial applications due to scalability .

Analyse Des Réactions Chimiques

Types de réactions : La 9-méthoxycanthin-6-one subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution .

Réactifs et conditions courants :

Oxydation : Des agents oxydants courants tels que le permanganate de potassium ou le trioxyde de chrome peuvent être utilisés.

Réduction : Des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont généralement utilisés.

Substitution : Des réactions de substitution nucléophile peuvent être réalisées en utilisant des réactifs comme le méthylate de sodium ou le tert-butylate de potassium.

Produits principaux : Les produits principaux formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut conduire à la formation de divers dérivés oxydés, tandis que la réduction peut produire des formes réduites du composé .

4. Applications de la recherche scientifique

La 9-méthoxycanthin-6-one a un large éventail d'applications de recherche scientifique :

5. Mécanisme d'action

Le mécanisme d'action de la 9-méthoxycanthin-6-one implique l'induction de l'apoptose dans les cellules cancéreuses. Ceci est réalisé par la modulation de protéines liées à l'apoptose telles que la pyruvate kinase, l'annexine A2, la galectine 3, et d'autres . Le composé affecte les expressions de ces protéines, conduisant à la mort cellulaire de manière dépendante de la concentration .

Composés similaires :

Canthin-6-one : Partage une structure β-carboline similaire mais ne possède pas le groupe méthoxy en position 9.

4,9-diméthoxy-5-hydroxycanthin-6-one : Un autre dérivé avec des groupes méthoxy et hydroxy supplémentaires.

9-méthoxy-(R/S)-5-(1-hydroxyethyl)-canthin-6-one : Contient un groupe hydroxyethyl en plus du groupe méthoxy.

Unicité : La 9-méthoxycanthin-6-one est unique en raison de sa substitution méthoxy spécifique en position 9, qui contribue à ses propriétés antitumorales et anti-inflammatoires distinctes .

Applications De Recherche Scientifique

In Vitro Studies

Recent studies have demonstrated the potent anti-cancer activities of 9-methoxycanthin-6-one against various cancer cell lines. The compound was evaluated against ovarian (A2780, SKOV-3), breast (MCF-7), colorectal (HT29), skin (A375), and cervical (HeLa) cancers. The results indicated significant cytotoxic effects with IC50 values ranging from 3.79 µM to 15.09 µM across different cell lines:

| Cell Line | IC50 Value (µM) |

|---|---|

| A2780 | 4.04 ± 0.36 |

| SKOV-3 | 5.80 ± 0.40 |

| MCF-7 | 15.09 ± 0.99 |

| HT29 | 3.79 ± 0.069 |

| A375 | 5.71 ± 0.20 |

| HeLa | 4.30 ± 0.27 |

These findings suggest that this compound induces apoptosis in a concentration-dependent manner, as evidenced by chromatin condensation and apoptotic body formation observed through Hoechst staining assays .

Extraction and Analysis

Research has also focused on the distribution of this compound within different parts of Eurycoma longifolia. Using thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC), studies found that the compound is present in various plant tissues, with the highest concentrations located in the tap roots .

| Plant Part | Concentration |

|---|---|

| Tap Roots | Highest |

| Fibrous Roots | Moderate |

| Callus Cultures | Significant |

These findings highlight the potential for biotechnological applications, particularly in developing methods for enhanced production through tissue culture techniques.

Tissue Culture Techniques

The elicitation of Eurycoma longifolia hairy root cultures has been explored to increase the yield of this compound. Elicitors such as methyl jasmonate have been shown to enhance production significantly, with optimal concentrations leading to increases up to threefold compared to untreated controls . This approach not only aids in conservation but also meets industrial demands for this valuable phytochemical.

Case Studies and Future Directions

Several case studies have reinforced the therapeutic potential of this compound:

- A study demonstrated its efficacy against multiple cancer types, suggesting a broad spectrum of activity that warrants further investigation into its mechanisms and potential clinical applications .

- Research into optimizing extraction methods and enhancing production through biotechnological means is ongoing, aiming to make this compound more accessible for pharmaceutical use.

Mécanisme D'action

The mechanism of action of 9-Methoxycanthin-6-one involves the induction of apoptosis in cancer cells. This is achieved through the modulation of apoptotic-related proteins such as pyruvate kinase, annexin A2, galectin 3, and others . The compound affects the expressions of these proteins, leading to cell death in a concentration-dependent manner .

Comparaison Avec Des Composés Similaires

Canthin-6-one alkaloids share a core indoloquinazoline structure but differ in substituents, which influence their bioactivity. Below is a detailed comparison:

Table 1: Structural and Bioactive Comparison of Canthin-6-one Derivatives

Key Findings :

Potency :

- This compound is the most potent derivative, with IC₅₀ values <15 µM across multiple cancer types, outperforming 9-hydroxy and unsubstituted analogs .

- N-oxide derivatives (e.g., this compound-N-oxide) show comparable activity but require further mechanistic studies .

Structural Impact on Activity: Methoxy vs. N-Oxidation: Introduces polarity, which may affect cellular uptake but retains anti-cancer efficacy .

Mechanistic Differences :

- This compound uniquely suppresses ANXA2 and LGALS3, proteins linked to apoptosis resistance, while upregulating pro-apoptotic BAX .

- 9-Hydroxycanthin-6-one primarily targets reactive oxygen species (ROS) pathways, limiting its efficacy in apoptosis-resistant cancers .

Table 2: Anti-Cancer IC₅₀ Values of this compound vs. Standard Chemotherapeutics

| Compound | A2780 (Ovarian) | MCF-7 (Breast) | HT-29 (Colorectal) | HeLa (Cervical) |

|---|---|---|---|---|

| This compound | 4.04 ± 0.36 µM | 15.09 ± 0.99 µM | 3.79 ± 0.069 µM | 4.30 ± 0.27 µM |

| Cisplatin | 1.77 ± 0.018 µM | 3.58 ± 0.14 µM | 1.38 ± 0.037 µM | 1.54 ± 0.12 µM |

| Paclitaxel | 0.018 ± 0.00011 µM | >0.5 µM | 0.35 ± 0.0040 µM | 0.31 ± 0.0078 µM |

Interpretation: While this compound is less potent than cisplatin and paclitaxel, its lower cytotoxicity in normal cells (H9C2 IC₅₀ = 37.34 µM vs. cisplatin’s 25.27 µM) highlights a safer therapeutic window .

Activité Biologique

9-Methoxycanthin-6-one is an alkaloid derived from the plant Eurycoma longifolia, commonly known as Tongkat Ali. This compound has garnered attention for its potential biological activities, particularly in the field of oncology. The following sections discuss its anti-cancer properties, mechanisms of action, and other significant biological activities.

Anti-Cancer Activities

Recent studies have demonstrated that this compound exhibits notable anti-cancer effects across various cancer cell lines. The compound was found to induce apoptosis in a concentration-dependent manner, as evidenced by assays such as Hoechst 33342 staining. It affects several apoptotic-related proteins, including:

- Pyruvate Kinase (PKM)

- Annexin A2 (ANXA2)

- Galectin 3 (LGAL3)

- Heterogeneous Nuclear Ribonucleoprotein A1 (HNRNP1A1)

- Peroxiredoxin 3 (PRDX3)

- Glyceraldehyde-3-phosphate Dehydrogenase (GAPDH)

These proteins were identified through differential analysis of two-dimensional electrophoresis (2-DE) profiles between treated and non-treated cells .

In Vitro Studies

The in vitro studies have shown that this compound is effective against several cancer types, including:

- Breast Cancer (MCF-7)

- Prostate Cancer (DU-145)

- Ovarian Cancer (CaOV-3)

- Cervical Cancer (HeLa)

- Skin Cancer (A375)

The compound displayed IC50 values ranging from 3.79 ± 0.069 μM to 15.09 ± 0.99 μM across different cancer cell lines, indicating its potential as a therapeutic agent .

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cancer Cell Line | IC50 Value (μM) |

|---|---|

| MCF-7 | 3.79 ± 0.069 |

| DU-145 | TBD |

| CaOV-3 | TBD |

| HeLa | TBD |

| A375 | TBD |

The mechanisms by which this compound exerts its anti-cancer effects include:

- Induction of Apoptosis : The compound activates apoptotic pathways, leading to programmed cell death in cancer cells.

- Inhibition of NF-kB Signaling : It suppresses the NF-kB pathway, which is crucial for the survival and proliferation of cancer cells .

- Regulation of Pro-inflammatory Cytokines : The compound has been shown to modulate the production of cytokines involved in inflammation and tumor progression .

Other Biological Activities

Beyond its anti-cancer properties, this compound also exhibits various other biological activities:

- Anti-inflammatory Effects : The compound has been implicated in the modulation of inflammatory responses, particularly through inhibition of the NLRP3 inflammasome and related pathways .

Case Studies

One notable study focused on the elicitation of this compound production in Eurycoma longifolia hairy root cultures using methyl jasmonate and salicylic acid. This study revealed that elicitation could enhance the yield of this bioactive compound significantly .

Q & A

Basic Research Questions

Q. What are the standard chromatographic methods for quantifying 9-Methoxycanthin-6-one in plant extracts?

High-performance liquid chromatography (HPLC) is the primary method, with retention times standardized at 4.317 minutes for this compound. Validation includes comparison with reference standards and optimization of mobile phases (e.g., methanol/water gradients). Ensure calibration curves cover concentrations from 0.1–100 µg/mL, and confirm specificity using spiked plant matrices to rule out co-eluting compounds .

Q. How should researchers evaluate the cytotoxic effects of this compound using IC₅₀ values?

Use dose-response assays across cancer cell lines (e.g., SKOV-3, MCF-7, HT-29) with 72-hour exposure periods. Normalize viability data to untreated controls and calculate IC₅₀ via nonlinear regression (e.g., GraphPad Prism). Include positive controls like cisplatin and paclitaxel to benchmark potency. Note that IC₅₀ values vary by cell type; for example, this compound shows lower efficacy in A375 melanoma cells (IC₅₀ >50 µM) compared to ovarian cancer SKOV-3 (IC₅₀ ~30 µM) .

Q. What cell lines are most responsive to this compound in anti-cancer studies?

Cervical (HeLa), ovarian (SKOV-3), and colorectal (HT-29) cancer lines exhibit higher sensitivity (IC₅₀ 20–40 µM), while skin cancer (A375) and normal cardiomyocytes (H9c2) show resistance. Prioritize panels with diverse genetic backgrounds to assess selectivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported IC₅₀ values across studies?

Conduct meta-analyses to account for variables:

- Cell culture conditions : Serum concentration, seeding density, and incubation time (e.g., 48 vs. 72 hours) significantly alter drug response.

- Compound purity : Verify via HPLC (>99% purity) and batch-to-batch consistency.

- Assay type : Compare resazurin, MTT, and ATP-based assays for consistency. Use multivariate regression to identify confounding factors, and report raw data in supplementary materials for transparency .

Q. What strategies enhance this compound production in plant cell suspension cultures?

Optimize elicitation protocols in Eurycoma longifolia cultures:

- Nutrient modulation : Add 10 mg/L NaH₂PO₄ to MSBs medium to boost yields (0.27% dry weight vs. 0.12% in controls).

- Stress induction : Test methyl jasmonate or light stress to trigger alkaloid biosynthesis.

- Harvest timing : Monitor biomass (fresh/dry weight) and alkaloid accumulation at 14-day intervals .

Q. What in silico approaches predict this compound’s molecular targets?

Perform molecular docking against protein databases (e.g., SARS-CoV-2 spike/ACE2 complex) using AutoDock Vina. Key residues within 5 Å of the ligand (e.g., H-bond interactions) indicate binding affinity. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. How should apoptosis studies be designed to confirm this compound’s mechanism?

Combine Hoechst 33342 staining (for chromatin condensation) with Annexin V/PI flow cytometry. Include caspase-3/7 activity assays and mitochondrial membrane potential (ΔΨm) measurements using JC-1 dye. Use z-VAD-fmk (pan-caspase inhibitor) as a negative control to confirm caspase dependency .

Q. What challenges arise in pharmacokinetic studies of this compound?

- Bioavailability : Low oral absorption due to poor solubility; consider nanoformulations.

- Metabolite detection : Use LC-MS/MS to identify glucuronidated metabolites (e.g., 9-hydroxycanthin-6-one) in urine and serum.

- Matrix effects : Validate extraction protocols for plasma to avoid interference from endogenous compounds .

Q. How can researchers investigate synergistic effects between this compound and standard chemotherapeutics?

Design combination index (CI) assays using the Chou-Talalay method. Test ratios (e.g., 1:1 to 1:10) of this compound with cisplatin or paclitaxel. Assess synergy via CalcuSyn software (CI <1 indicates synergy) and validate with clonogenic survival assays .

Q. Data Contradiction and Reproducibility

Q. Why do elicitation protocols yield inconsistent alkaloid levels in E. longifolia cultures?

Variability stems from:

- Cell line heterogeneity : Use clonal lines to reduce genetic drift.

- Elicitor concentration : Na₂CO₃ at 6 mg/L increases alkaloids marginally (0.27% vs. 0.12%), but higher doses suppress growth.

- Culture age : Older cultures (>8 weeks) may lose biosynthetic capacity. Standardize subculture intervals and document passage numbers .

Propriétés

IUPAC Name |

13-methoxy-1,6-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-3,5(16),6,8,10,12,14-heptaen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2O2/c1-19-9-2-3-10-11-6-7-16-12-4-5-14(18)17(15(11)12)13(10)8-9/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWCRARVHWCCRAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C3=C4N2C(=O)C=CC4=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90432290 | |

| Record name | CHEBI:66699 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90432290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74991-91-6 | |

| Record name | 9-Methoxy-6H-indolo[3,2,1-de][1,5]naphthyridin-6-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74991-91-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | CHEBI:66699 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90432290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.